N-Acetyl Sitagliptin

Description

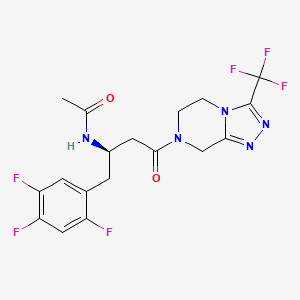

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFMQPHTQKCJPI-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl Sitagliptin: Synthesis, Characterization, and Analytical Control

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of active pharmaceutical ingredient (API) related impurities is paramount. This guide provides a detailed technical overview of N-Acetyl Sitagliptin, a critical process-related impurity and metabolite of Sitagliptin. As a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin is a cornerstone in the management of type 2 diabetes mellitus. Consequently, the rigorous identification, characterization, and control of its impurities are mandated to ensure drug safety and efficacy. This document serves as a resource for scientists engaged in the synthesis, analysis, and quality control of Sitagliptin, offering insights into the formation, analytical methodologies, and characterization of N-Acetyl Sitagliptin.

Introduction to N-Acetyl Sitagliptin

N-Acetyl Sitagliptin is the N-acetylated derivative of Sitagliptin, formed by the substitution of a hydrogen atom on the primary amine of the parent molecule with an acetyl group. Its presence in the Sitagliptin API can arise from the synthetic route or as a minor metabolic product. The primary amino group in the Sitagliptin structure is susceptible to acetylation, making N-Acetyl Sitagliptin a potential process-related impurity if acetylating agents or reagents containing acetyl moieties are present during synthesis. Given its structural similarity to the parent drug, it is crucial to develop robust analytical methods to detect, quantify, and control this impurity within acceptable limits. Furthermore, isotopically labeled N-Acetyl Sitagliptin (e.g., N-Acetyl Sitagliptin-d3) serves as an essential internal standard in pharmacokinetic and metabolic studies for the accurate quantification of the N-acetyl metabolite in biological matrices.

Physicochemical and Structural Characteristics

The introduction of an acetyl group to the Sitagliptin molecule subtly alters its physicochemical properties, which in turn influences its chromatographic behavior and analytical detection.

Chemical Structure

-

IUPAC Name: (R)-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1][2]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)acetamide[3]

-

Molecular Formula: C₁₈H₁₇F₆N₅O₂[3]

-

Molecular Weight: 449.35 g/mol [3]

-

CAS Number: 1379666-94-0[3]

Predicted Physicochemical Properties

| Property | Predicted Value | Causality and Scientific Insight |

| pKa | ~13.5 (most basic) | The primary amine of Sitagliptin (pKa ~8.8) is converted to a much less basic amide in N-Acetyl Sitagliptin. The predicted basicity is likely associated with the triazole ring system. This significant change in ionization potential is a key factor in achieving chromatographic separation from Sitagliptin. |

| logP | ~1.8 | The addition of the acetyl group increases the lipophilicity of the molecule compared to Sitagliptin (logP ~1.5).[4] This increased hydrophobicity will result in a longer retention time in reversed-phase HPLC under identical conditions. |

| Aqueous Solubility | Lower than Sitagliptin | The increased lipophilicity and the conversion of the ionizable primary amine to a less polar amide group are expected to decrease the aqueous solubility of N-Acetyl Sitagliptin compared to the parent drug. |

Formation and Synthesis

A thorough understanding of the formation pathways of N-Acetyl Sitagliptin is critical for implementing effective control strategies during the manufacturing of Sitagliptin.

Formation as a Process-Related Impurity

The primary route for the formation of N-Acetyl Sitagliptin as a process-related impurity is the N-acetylation of the primary amine of Sitagliptin. This can occur if acetylating agents, such as acetic anhydride or acetyl chloride, are used in subsequent steps of the synthesis or if residual acetic acid is present under conditions that promote amidation. The diagram below illustrates this potential reaction pathway.

Caption: Formation of N-Acetyl Sitagliptin via N-acetylation.

Synthesis of Reference Standard

The synthesis of an N-Acetyl Sitagliptin reference standard is essential for its unequivocal identification and accurate quantification in analytical methods. A common and effective method involves the reaction of Sitagliptin with an acetylating agent in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Protocol for Synthesis of N-Acetyl Sitagliptin Reference Standard:

-

Dissolution: Dissolve Sitagliptin free base in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

-

Acetylation: Slowly add a slight molar excess of an acetylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure N-Acetyl Sitagliptin.

-

Characterization: Confirm the identity and purity of the synthesized standard using techniques such as NMR, MS, and HPLC.

Analytical Methodologies

Robust and validated analytical methods are imperative for the routine monitoring and control of N-Acetyl Sitagliptin in both the drug substance and final drug product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a widely used technique for the analysis of Sitagliptin and its related substances. The key to a successful separation is to exploit the differences in polarity between Sitagliptin and N-Acetyl Sitagliptin.

Exemplary HPLC-UV Protocol:

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the consistent protonation of any basic analytes and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to resolve closely eluting impurities and to elute N-Acetyl Sitagliptin, which is more retained than Sitagliptin, in a reasonable time with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 267 nm | Sitagliptin and its derivatives exhibit significant UV absorbance at this wavelength.[5] |

The workflow for HPLC analysis is depicted in the following diagram:

Caption: General workflow for HPLC analysis of N-Acetyl Sitagliptin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in biological matrices, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of N-Acetyl Sitagliptin even in the presence of complex matrix components.

Exemplary LC-MS/MS Protocol:

| Parameter | Specification | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI in positive mode is effective for protonating the N-Acetyl Sitagliptin molecule.[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2] |

| Precursor Ion ([M+H]⁺) | m/z 450.4 | This corresponds to the protonated molecule of N-Acetyl Sitagliptin.[2] |

| Product Ions | m/z 274.1, m/z 174.1 | These product ions are proposed based on the known fragmentation patterns of Sitagliptin, which typically involve cleavage of the amide bond and fragmentation of the triazolopiperazine ring.[2] |

| Collision Energy | 25-35 eV (to be optimized) | The collision energy needs to be optimized for the specific instrument to achieve the most abundant and stable product ions.[2] |

Spectroscopic Characterization

The unequivocal identification of N-Acetyl Sitagliptin relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a full experimental spectrum is not publicly available, the key expected differences in the ¹H and ¹³C NMR spectra of N-Acetyl Sitagliptin compared to Sitagliptin are:

-

¹H NMR: The appearance of a new singlet at approximately 2.0 ppm corresponding to the methyl protons of the acetyl group. The signal for the proton on the chiral carbon bearing the nitrogen will likely shift downfield and show coupling to the amide proton. The broad singlet of the primary amine protons in Sitagliptin will be replaced by a doublet for the amide proton.

-

¹³C NMR: A new signal around 23 ppm for the methyl carbon of the acetyl group and a new signal around 170 ppm for the carbonyl carbon of the acetyl group will be observed. The chemical shift of the chiral carbon attached to the nitrogen will also be affected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Fragmentation Pattern:

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated N-Acetyl Sitagliptin molecule ([M+H]⁺ at m/z 450.4) is expected to fragment in a manner similar to Sitagliptin, with characteristic losses related to the side chain and the triazolopiperazine ring. The proposed fragmentation leading to the product ions mentioned in the LC-MS/MS section is a logical starting point for structural confirmation.

Regulatory Considerations

Currently, N-Acetyl Sitagliptin is not listed as a specified impurity in the major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[2][6] Therefore, it would typically be controlled as an unspecified impurity. According to ICH Q3A(R2) guidelines, the threshold for reporting, identification, and qualification of unspecified impurities depends on the maximum daily dose of the drug. For Sitagliptin, with a maximum daily dose of 100 mg, the identification threshold for an unspecified impurity is typically 0.10%. It is the responsibility of the manufacturer to ensure that any unspecified impurity is maintained below this level, or to provide appropriate qualification data if it exceeds this threshold.

Conclusion

N-Acetyl Sitagliptin is a significant related substance of Sitagliptin that warrants careful consideration during drug development and manufacturing. Its potential formation as a process-related impurity necessitates the implementation of robust analytical control strategies. This guide has provided a comprehensive overview of the physicochemical properties, formation pathways, synthesis of a reference standard, and detailed analytical methodologies for the identification and quantification of N-Acetyl Sitagliptin. By leveraging this technical information, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Sitagliptin-containing drug products.

References

-

ResearchGate. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. [Online]. Available at: [Link].

-

Phenomenex. Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. [Online]. Available at: [Link].

- Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45.

-

Anmol Chemicals. Sitagliptin Phosphate Monohydrate EP BP Ph Eur USP IP EP Manufacturers. [Online]. Available at: [Link].

- Pinon, A. C., et al. (2019). Deciphering the Topology of Sitagliptin Using an Integrated Approach. Crystal Growth & Design, 19(11), 6393-6401.

-

USP-NF. SITAGLIPTIN PHOSPHATE. [Online]. Available at: [Link].

-

BEPLS. Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. [Online]. Available at: [Link].

-

SynZeal. Sitagliptin Impurities. [Online]. Available at: [Link].

- Prasad, P. B. N., Satyanarayana, K., & Krishna Mohan, G. (2018). Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. International Journal of Scientific Research, 7(2).

-

Pharmaffiliates. Sitagliptin-impurities. [Online]. Available at: [Link].

- Dall Cortivo Lange, A., Miron, D., Lenz Sfair, L., & Scherman Schapoval, E. E. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41–45.

-

ResearchGate. Forced degradation studies of Sitagliptin. [Online]. Available at: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. Analytical Methods for Determination of Sitagliptin. [Online]. Available at: [Link].

- Gumieniczek, A., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 1015.

-

Airo International Journal. ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Online]. Available at: [Link].

-

International Journal of Current Science Research and Review. Various Analytical Methods for Analysis of Sitagliptin. [Online]. Available at: [Link].

-

ResearchGate. A validated HPLC stability indicating method for the determination of sitagliptin in bulk drug substance and tablets. [Online]. Available at: [Link].

-

U.S. Food and Drug Administration. Environmental Assessment for Janumet. [Online]. Available at: [Link].

-

ACS Publications. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. [Online]. Available at: [Link].

-

PubChem. Sitagliptin. [Online]. Available at: [Link].

-

ResearchGate. Product ion mass spectrum and proposed fragmentation of the MH ion of sitagliptin. [Online]. Available at: [Link].

-

ResearchGate. Ion product mass spectra and fragmentation structural patterns of (A) sitagliptin and (B) sitagliptin-d4. [Online]. Available at: [Link].

-

ResearchGate. Synthesis of Sitagliptin. [Online]. Available at: [Link].

-

PubMed Central. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Online]. Available at: [Link].

-

PubMed Central. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Online]. Available at: [Link].

-

PubMed Central. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. [Online]. Available at: [Link].

-

Semantic Scholar. Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. [Online]. Available at: [Link].

-

ResearchGate. Highly Efficient Asymmetric Synthesis of Sitagliptin. [Online]. Available at: [Link].

-

Basic 1H- and 13C-NMR Spectroscopy. [Online PDF]. Available at: [Link].

-

GLP Pharma Standards. Sitagliptin N-Acetyl Impurity. [Online]. Available at: [Link].

-

Asian Journal of Chemistry. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. [Online]. Available at: [Link].

-

The Royal Society of Chemistry. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Online]. Available at: [Link].

-

MDPI. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Online]. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

N-Acetyl Sitagliptin chemical structure and properties

An In-Depth Technical Guide to N-Acetyl Sitagliptin: Structure, Properties, and Analytical Characterization

Introduction

In the landscape of type 2 diabetes mellitus therapeutics, Sitagliptin stands as a cornerstone, being a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The efficacy and safety of such a drug are intrinsically linked to a comprehensive understanding of its metabolic fate and potential impurities. N-Acetyl Sitagliptin, the N-acetylated derivative of the parent drug, is a critical molecule in this context.[2] It is recognized primarily as a metabolite and a significant process-related impurity in the synthesis of Sitagliptin. For researchers, scientists, and drug development professionals, a thorough characterization of N-Acetyl Sitagliptin is not merely an academic exercise; it is a regulatory and scientific necessity to ensure the quality, safety, and pharmacokinetic profiling of Sitagliptin-based drug products.

This guide provides a detailed technical overview of N-Acetyl Sitagliptin, from its fundamental chemical structure and properties to the robust analytical methodologies required for its identification and quantification. The protocols and insights herein are presented to empower researchers with the knowledge to approach the analysis of this compound with scientific rigor and confidence. The isotopically labeled variant, N-Acetyl Sitagliptin-d3, is also discussed, highlighting its indispensable role as an internal standard in high-sensitivity bioanalytical assays.

Section 1: Chemical Identity and Structural Elucidation

The unambiguous identification of N-Acetyl Sitagliptin is the foundation of its study. Its chemical structure is derived from the parent Sitagliptin molecule through the acetylation of the primary amine group.

Chemical Structure

The structure consists of the core triazolopyrazine ring system of Sitagliptin, linked to the trifluorophenyl butanone backbone, with the distinguishing feature being the acetamide group at the chiral center.[3]

Caption: Chemical structure of N-Acetyl Sitagliptin.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for N-Acetyl Sitagliptin is provided below. This data is critical for method development, as properties like molecular weight are essential for mass spectrometry, and solubility dictates the choice of solvents and diluents for chromatography.

| Property | Value | Source(s) |

| IUPAC Name | 7-[(3R)-3-[(N-Acetyl)amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | [3] |

| CAS Number | 1379666-94-0 | [3][4] |

| Molecular Formula | C₁₈H₁₇F₆N₅O₂ | [3][4] |

| Molecular Weight | 449.35 g/mol | [3][4] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in Methanol (as a USP/EP Diluent) | [5] |

Spectroscopic Confirmation

Structural confirmation is typically achieved through a combination of spectroscopic techniques. When procuring a reference standard of N-Acetyl Sitagliptin, a comprehensive Certificate of Analysis should be expected, including the following data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Proton NMR provides a definitive fingerprint, showing a characteristic singlet for the acetyl methyl group (around 2.0 ppm) and shifts in the signals adjacent to the nitrogen atom compared to the parent Sitagliptin, confirming the presence and location of the acetyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula, C₁₈H₁₇F₆N₅O₂.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group (N-H stretch and C=O stretch), distinguishing it from the primary amine of Sitagliptin.

Section 2: Synthesis and Metabolic Formation

Understanding the origin of N-Acetyl Sitagliptin is crucial, whether it arises from a synthetic pathway or a biological transformation.

Laboratory Synthesis

The synthesis of N-Acetyl Sitagliptin is a straightforward N-acetylation of Sitagliptin. A common and effective method involves reacting Sitagliptin with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct. For the synthesis of the deuterated internal standard, a deuterated acetylating agent (e.g., acetic-d3 anhydride) is used.

Caption: Synthetic pathway for N-Acetyl Sitagliptin.

Metabolic Pathway

While the majority of Sitagliptin is excreted unchanged, minor metabolic pathways have been identified, including N-acetylation. The formation of N-Acetyl Sitagliptin in vivo is a metabolic conversion, and its quantification in biological matrices is essential for a complete understanding of the drug's pharmacokinetic profile. This necessitates highly sensitive bioanalytical methods, typically employing LC-MS/MS with a stable isotope-labeled internal standard like N-Acetyl Sitagliptin-d3.

Section 3: Analytical Methodologies for Identification and Quantification

The ability to reliably detect and quantify N-Acetyl Sitagliptin is paramount for quality control of the active pharmaceutical ingredient (API) and for pharmacokinetic studies. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for this purpose.

Rationale for Method Development

A robust analytical method must be specific, accurate, precise, and linear over a relevant concentration range. For an impurity like N-Acetyl Sitagliptin, the method must be able to separate it from the parent drug, other related substances, and any potential degradation products. This is why forced degradation studies on the parent drug, Sitagliptin, are informative.[6][7] Although these studies primarily identify other degradants, they establish the chromatographic conditions that provide selectivity.[6][8]

-

Column Choice: A reversed-phase C18 column is the standard choice due to its versatility and ability to effectively retain and separate the relatively non-polar Sitagliptin and its acetylated derivative.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of compounds with a range of polarities while maintaining good peak shape and resolution.

-

Detection: UV detection is suitable as both Sitagliptin and N-Acetyl Sitagliptin contain a chromophore. Wavelengths between 210 nm and 267 nm have been shown to be effective for Sitagliptin and related compounds.[9][10]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative, self-validating system for the quantification of N-Acetyl Sitagliptin in a drug substance sample.

Objective: To quantify N-Acetyl Sitagliptin and separate it from Sitagliptin and other potential impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

Materials:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

-

Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

-

Mobile Phase B: Acetonitrile

-

Diluent: Mobile Phase A / Acetonitrile (50:50, v/v)

-

N-Acetyl Sitagliptin Reference Standard

-

Sitagliptin API sample for analysis

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | UV at 265 nm | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 15 | 70 | | | 17 | 70 | | | 18 | 20 | | | 25 | 20 |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the N-Acetyl Sitagliptin reference standard in the diluent to prepare a stock solution of 100 µg/mL. Perform serial dilutions to create calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the Sitagliptin API sample in the diluent to a final concentration of 1000 µg/mL (1 mg/mL).

-

System Suitability: Inject the 1 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Analysis: Inject the blank (diluent), calibration standards, and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of N-Acetyl Sitagliptin against its concentration. Determine the concentration of N-Acetyl Sitagliptin in the sample solution using the linear regression equation from the calibration curve.

Advanced Technique: LC-MS/MS for Bioanalysis

For quantifying N-Acetyl Sitagliptin in biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. The method typically involves protein precipitation or liquid-liquid extraction followed by analysis using multiple reaction monitoring (MRM) mode, which provides specificity even in a complex matrix. The use of N-Acetyl Sitagliptin-d3 as an internal standard is critical to correct for matrix effects and variations in extraction recovery and instrument response, ensuring high accuracy.

Caption: General analytical workflow for N-Acetyl Sitagliptin.

Conclusion

N-Acetyl Sitagliptin is a molecule of significant interest in the development and lifecycle management of Sitagliptin. As a known metabolite and potential impurity, its structural elucidation, synthesis, and analytical quantification are governed by the principles of scientific rigor and regulatory compliance. The methodologies detailed in this guide, from fundamental spectroscopic characterization to advanced chromatographic separation techniques, provide a robust framework for researchers. The deliberate choice of analytical parameters, grounded in physicochemical principles, ensures that the methods are not only reliable but also self-validating. A comprehensive understanding of N-Acetyl Sitagliptin is indispensable for ensuring the purity of the Sitagliptin API and for accurately characterizing its pharmacokinetic profile, ultimately contributing to the delivery of safe and effective medicines for patients with type 2 diabetes.

References

-

Ravanello, R., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. [Online] Available at: [Link]

-

Reddy, B. P., et al. (2020). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. [Online] Available at: [Link]

-

Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. [Online] Available at: [Link]

-

Ravanello, R., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. [Online] Available at: [Link]

-

Hefnawy, M., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 453-461. [Online] Available at: [Link]

-

Jadhav, S. B., et al. (2022). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Acta Pharmaceutica, 72(3), 391-406. [Online] Available at: [Link]

-

Shanmuga Kumar, S. D., et al. (2021). Forced degradation studies of Sitagliptin. ResearchGate. [Online] Available at: [Link]

-

Kumar, A., et al. (2014). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 26(10), 2895-2900. [Online] Available at: [Link]

-

Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747805. [Online] Available at: [Link]

-

GLP Pharma Standards. Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0. [Online] Available at: [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Online] Available at: [Link]

-

Pharmaffiliates. N-Acetyl Sitagliptin-d3 | CAS No: 1795785-80-6. [Online] Available at: [Link]

-

Diraviyam, S. (2023). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(5), 6245-6252. [Online] Available at: [Link]

-

Pathak, S., et al. (2023). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Asian Journal of Pharmacy and Technology, 13(4), 285-291. [Online] Available at: [Link]

-

Pharmace Research Laboratory. Sitagliptin N-Acetyl Impurity. [Online] Available at: [Link]

-

Swain, D., et al. (2018). Sitagliptin: A literature review on analytical and bio-analytical techniques. The Pharma Innovation Journal, 7(7), 844-853. [Online] Available at: [Link]

-

Veeprho. Sitagliptin Fumarate Adduct | CAS 2088771-60-0. [Online] Available at: [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. PubMed. [Online] Available at: [Link]

-

Patel, P., et al. (2017). Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 159-166. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4369359, Sitagliptin. [Online] Available at: [Link]

-

precisionFDA. SITAGLIPTIN. [Online] Available at: [Link]

-

Shimadzu. (2024). Determination of NTTP in Sitagliptin by LCMS-8045. [Online] Available at: [Link]

-

Allmpus. N-Acetyl Sitagliptin. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11476287, Sitagliptin hydrochloride. [Online] Available at: [Link]

-

Al-Salami, H., et al. (2022). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 27(21), 7483. [Online] Available at: [Link]

-

MedPath. Sitagliptin | Advanced Drug Monograph. [Online] Available at: [Link]

-

de Faria, A. S., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. AAPS PharmSciTech, 20(2), 77. [Online] Available at: [Link]

-

Reddy, G. S., et al. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 14(38), 3747-3754. [Online] Available at: [Link]

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. allmpus.com [allmpus.com]

- 6. seer.ufrgs.br [seer.ufrgs.br]

- 7. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ijpsr.com [ijpsr.com]

- 10. airo.co.in [airo.co.in]

N-Acetyl Sitagliptin CAS number

An In-Depth Technical Guide to N-Acetyl Sitagliptin

Abstract

This technical guide provides a comprehensive overview of N-Acetyl Sitagliptin, a critical impurity and potential metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] Intended for researchers, analytical scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and analytical characterization of N-Acetyl Sitagliptin. We will explore its significance as a reference standard in ensuring the quality and safety of Sitagliptin drug products, providing detailed, field-proven protocols for its synthesis and analysis. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Acetyl Sitagliptin

Sitagliptin is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, promoting insulin secretion in a glucose-dependent manner.[2] In the landscape of pharmaceutical manufacturing and drug metabolism, the identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product.

N-Acetyl Sitagliptin is recognized as a key process-related impurity and a potential human metabolite of Sitagliptin.[1] Its presence, even in minute quantities, must be monitored and controlled within strict regulatory limits. Therefore, a thorough understanding of its properties and the availability of a highly characterized reference standard are essential for:

-

Quality Control (QC) and Quality Assurance (QA): During the commercial production of Sitagliptin and its formulations.[1]

-

Regulatory Filings: For use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to demonstrate control over impurities.[3]

-

Pharmacokinetic and Metabolism Studies: To accurately quantify metabolites and understand the disposition of Sitagliptin in the body.

This guide serves as a central resource for scientists working with this critical compound.

Physicochemical Properties and Identification

Accurate identification of N-Acetyl Sitagliptin is the foundation of its use as a reference material. The compound's key identifiers are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | [3][4] |

| Synonyms | Sitagliptin N-Acetyl Impurity; 7-[(3R)-3-[(N-Acetyl)amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | [1][5] |

| CAS Number | 1379666-94-0 | [1][3][4][5] |

| Molecular Formula | C₁₈H₁₇F₆N₅O₂ | [1][4][5] |

| Molecular Weight | 449.35 g/mol | [1][5][6] |

| Appearance | Off-White Solid | [6] |

Below is a diagram illustrating the chemical structure of N-Acetyl Sitagliptin.

Caption: Chemical Structure of N-Acetyl Sitagliptin.

Synthesis of N-Acetyl Sitagliptin Reference Standard

The synthesis of N-Acetyl Sitagliptin is typically achieved through the direct N-acetylation of Sitagliptin. This transformation is a standard organic chemistry reaction, but careful control of conditions is necessary to ensure high purity suitable for a reference standard.

Causality of Experimental Choices

-

Starting Material: High-purity Sitagliptin base is required. Using a salt form (e.g., Sitagliptin Phosphate) would necessitate an initial neutralization step.

-

Acetylating Agent: Acetic anhydride or acetyl chloride are common choices. Acetic anhydride is often preferred as it is less volatile and the acetic acid byproduct is easier to manage than the corrosive HCl generated from acetyl chloride.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the acetylating agent and to dissolve the reactants.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the acid byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Purification: Chromatographic purification is essential to remove any unreacted Sitagliptin, excess reagents, and byproducts, ensuring the final product meets the high purity requirements (>98%) for a reference standard.[6]

Experimental Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting material to the final, characterized reference standard.

Caption: Workflow for Synthesis and Purification of N-Acetyl Sitagliptin.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of Sitagliptin (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents). Cool the mixture to 0°C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexanes) to afford pure N-Acetyl Sitagliptin.

-

Final Product: Dry the purified product under vacuum to obtain an off-white solid.[6]

Analytical Characterization: A Self-Validating System

To qualify as a reference standard, the synthesized N-Acetyl Sitagliptin must undergo rigorous analytical testing to confirm its identity, purity, and potency.[3] A combination of orthogonal techniques provides a self-validating system, where each analysis corroborates the others. Commercial suppliers of this standard typically provide a comprehensive Certificate of Analysis (CoA) including these tests.[1][4]

Caption: Orthogonal Analytical Workflow for Characterization.

Step-by-Step Characterization Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound by separating it from any residual starting material or byproducts.

-

Method: A reverse-phase HPLC method is typically used. A C18 column is appropriate.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01M phosphate buffer, pH 2.5) and an organic solvent like methanol or acetonitrile is effective.[7]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 267 nm, is common for Sitagliptin and its derivatives.[2]

-

Acceptance Criterion: Purity should typically be ≥98%.[6]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) is a suitable technique.

-

Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 450.35.

-

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by analyzing the proton environments.

-

Analysis: The resulting spectrum should be consistent with the structure of N-Acetyl Sitagliptin, showing characteristic peaks for the acetyl methyl group, the aliphatic chain protons, and the aromatic and heterocyclic protons.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Analysis: The IR spectrum should display characteristic absorption bands for the amide N-H and C=O stretches, as well as vibrations corresponding to the aromatic rings and C-F bonds.

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the presence of residual water or solvents.

-

Analysis: The TGA thermogram measures weight loss as a function of temperature. Significant weight loss at temperatures below 150°C may indicate the presence of volatiles, which must be accounted for when determining potency.

-

Application in Quantitative Analysis: The Role of Deuterated Standards

For quantitative analysis in complex biological matrices like plasma or urine, a stable isotope-labeled internal standard is indispensable. N-Acetyl Sitagliptin-d3, where the three protons of the acetyl group are replaced with deuterium, is the ideal internal standard for this purpose.[8]

Why use a deuterated standard?

-

Co-elution: It is chemically identical to the analyte and will have nearly the same chromatographic retention time and ionization efficiency.

-

Mass Distinction: It is easily distinguished from the unlabeled analyte by a mass spectrometer due to the +3 Da mass shift.[9]

-

Accuracy: It accurately corrects for variations in sample preparation (e.g., extraction efficiency) and matrix effects during ionization, leading to highly reliable and reproducible quantitative results.

A high-sensitivity LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the gold standard for this type of analysis.

Conclusion

N-Acetyl Sitagliptin (CAS: 1379666-94-0) is more than just an impurity; it is a critical tool for ensuring the safety, quality, and proper characterization of Sitagliptin, a vital medication for patients with type 2 diabetes. A comprehensive understanding of its synthesis and a multi-faceted approach to its analytical characterization are essential for its proper use as a reference standard. The self-validating workflows presented in this guide, combining robust synthesis with orthogonal analytical techniques, provide the foundation for achieving the high degree of certainty required in pharmaceutical development and quality control.

References

-

Sitagliptin N-Acetyl Impurity. Pharmace Research Laboratory. [Link]

-

Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0. GLP Pharma Standards. [Link]

-

Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0. Veeprho. [Link]

-

Sitagliptin-impurities. Pharmaffiliates. [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC - NIH. [Link]

-

Highly Efficient Asymmetric Synthesis of Sitagliptin. PubMed. [Link]

-

N-Acetyl Sitagliptin. Allmpus. [Link]

-

Sitagliptin N-Acetyl Impurity 1379666-94-0 C18H17F6N5O2. Agnitio Pharma. [Link]

-

A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit. [Link]

-

NTTP in Sitagliptin / Sitagliptin/Metformin tablets. Official Medicines Control Laboratory (OMCL). [Link]

-

Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. JETIR. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. veeprho.com [veeprho.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. allmpus.com [allmpus.com]

- 7. jetir.org [jetir.org]

- 8. N-Acetyl Sitagliptin-d3 | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of N-Acetyl Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl Sitagliptin is recognized primarily as a key metabolite and a process impurity of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.[1][2][3] The synthesis of this compound is of paramount importance for its use as a qualified reference standard in analytical method development, impurity profiling of Sitagliptin active pharmaceutical ingredients (APIs), and in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of the synthetic pathways to N-Acetyl Sitagliptin, focusing on the logical precursor synthesis and the final, critical N-acetylation step. We will delve into the causality behind experimental choices, provide detailed protocols, and outline robust characterization methodologies to ensure scientific integrity.

Foundational Strategy: Retrosynthetic Analysis

The most direct and logical synthetic route to N-Acetyl Sitagliptin involves the acetylation of the primary amine of the parent drug, Sitagliptin. This approach is efficient as Sitagliptin is a readily available starting material, either through commercial sourcing or established in-house synthesis.

Our retrosynthetic analysis, therefore, breaks the process into two primary stages:

-

Stage 1: Synthesis of the Sitagliptin Precursor. A brief but essential overview of the industrially relevant and scientifically elegant methods to produce Sitagliptin.

-

Stage 2: The N-Acetylation Reaction. A detailed exploration of the reaction mechanism, reagent selection, and a step-by-step protocol for the conversion of Sitagliptin to its N-acetylated derivative.

Caption: High-level retrosynthesis of N-Acetyl Sitagliptin.

Stage 1: Synthesis of the Sitagliptin Precursor

To embark on the synthesis of N-Acetyl Sitagliptin, a reliable source of the Sitagliptin free base is required. The industrial synthesis of Sitagliptin has evolved significantly, driven by the principles of green chemistry and process efficiency. Understanding these routes provides context for the quality and potential impurity profile of the starting material.

Second-Generation Asymmetric Hydrogenation (The "Green" Route)

Merck's second-generation synthesis is a landmark in industrial green chemistry. It circumvents many of the drawbacks of earlier, longer routes.[4][5]

Core Principles:

-

One-Pot Synthesis: A three-step, one-pot process creates the key dehydrositagliptin intermediate with high yield and purity (82%).[4][6]

-

Enantioselective Hydrogenation: The crucial chiral center is introduced in the final step via asymmetric hydrogenation of the enamine intermediate. This is achieved using a highly efficient rhodium catalyst paired with a chiral phosphine ligand (Rh(I)/tBu JOSIPHOS).[4][6] This step is atom-economical and generates the desired (R)-enantiomer with near-perfect optical purity.[6]

This method significantly reduces waste and eliminates aqueous waste streams compared to first-generation processes, making it a more environmentally friendly and cost-effective approach.[4][5]

Biocatalytic Approaches

More recent innovations employ enzymes to create the chiral amine, offering an even greener alternative to heavy metal catalysts.

Core Principles:

-

Transaminase (TA) Biocatalysis: A multi-enzyme cascade system can be used to synthesize the Sitagliptin intermediate.[7][8] A transaminase enzyme facilitates the stereoselective transfer of an amino group from a cheap donor (like benzylamine) to a β-keto ester substrate, directly forming the desired chiral β-amino acid precursor.[7][8]

-

Process Advantages: This route operates under mild, aqueous conditions, avoids hazardous chemicals, and can achieve very high enantiomeric excess (>99% ee).[9]

Caption: Major industrial synthesis strategies for Sitagliptin.

Stage 2: Synthesis of N-Acetyl Sitagliptin via N-Acetylation

This is the terminal and focal step of our guide. The reaction involves the formation of an amide bond between the primary amine of Sitagliptin and an acetyl group donor.

Mechanistic Principle and Reagent Selection

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of Sitagliptin's primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

| Reagent Class | Example(s) | Role & Rationale | Byproduct |

| Substrate | Sitagliptin Free Base | Provides the nucleophilic primary amine for acetylation. | N/A |

| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Provides the electrophilic acetyl group. Acetyl chloride is more reactive but generates corrosive HCl. Acetic anhydride is a strong, common choice. | Acetic Acid, HCl |

| Base (Optional) | Triethylamine (TEA), DIPEA | Non-nucleophilic base used to scavenge acidic byproducts (especially HCl from acetyl chloride), preventing protonation of the starting amine and driving the reaction to completion. | Triethylammonium salt |

| Solvent | Dichloromethane (DCM), THF | Aprotic solvent to dissolve reactants without participating in the reaction. | N/A |

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity, reproducibility, and safety.

Materials:

-

Sitagliptin free base (1.0 eq)

-

Acetic Anhydride (1.1 - 1.5 eq)

-

Triethylamine (1.5 - 2.0 eq, optional but recommended)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol gradient)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Sitagliptin free base (1.0 eq). Dissolve it in a suitable volume of anhydrous DCM (e.g., 10-20 mL per gram of Sitagliptin) under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: Add triethylamine (1.5 eq) to the solution. Causality: This step ensures the Sitagliptin amine remains deprotonated and nucleophilic, and it will neutralize the acetic acid byproduct formed during the reaction.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. Causality: The acetylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

-

Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the Sitagliptin spot and the appearance of a new, typically less polar, product spot.

-

Work-up & Quenching: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally brine (1x). Causality: These washes remove water-soluble impurities, the base, and salts, purifying the crude product in the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Acetyl Sitagliptin, typically as an off-white solid or oil.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-Acetyl Sitagliptin.

Caption: Reaction scheme for the N-acetylation of Sitagliptin.

Analytical Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-Acetyl Sitagliptin.

| Technique | Parameter | Expected Result | Reference |

| Appearance | Physical State | Off-White Solid | [3] |

| Molecular Formula | --- | C₁₈H₁₇F₆N₅O₂ | [3][10] |

| Molecular Weight | --- | 449.35 g/mol | [3][10] |

| HPLC Purity | Area % | >98% (post-purification) | [3] |

| ¹H NMR | Acetyl Protons (CH₃) | A new sharp singlet appearing around δ 1.9-2.1 ppm. | Inferred |

| Mass Spec (MS) | [M+H]⁺ | m/z 450.13 | Calculated |

| CAS Number | --- | 1379666-94-0 | [1][3][10] |

The most definitive evidence from ¹H NMR is the appearance of the N-acetyl methyl singlet and a downfield shift of the adjacent methine proton, coupled with the disappearance of the primary amine protons (which are often broad or not visible). HPLC analysis should show a single major peak with a retention time distinct from the Sitagliptin starting material.[11]

Conclusion

The synthesis of N-Acetyl Sitagliptin is a straightforward yet critical process for pharmaceutical quality control and research. The most reliable pathway is the direct N-acetylation of Sitagliptin, a precursor that can be efficiently synthesized through modern green chemistry or biocatalytic methods. By employing a well-controlled acetylation protocol using acetic anhydride in an aprotic solvent, and following with a robust purification and characterization workflow, high-purity N-Acetyl Sitagliptin can be reliably produced. This guide provides the necessary technical depth and rationale for researchers to confidently execute this synthesis and validate its outcome.

References

-

Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

-

Hsiao, Y., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8799–8804. [Link]

-

Acme Pharmatech. (n.d.). Sitagliptin Phosphate Monohydrate Intermediate: Key Synthesis for Diabetes API. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed Central. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Process for the preparation of sitagliptin and its pharmaceutically acceptable salts.

-

Scilit. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

- Google Patents. (n.d.).

-

Ye, F., Zhang, Z., Zhao, W., Ding, J., & Wang, Y. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(10), 5569-5574. [Link]

-

PubMed. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

-

GLP Pharma Standards. (n.d.). Sitagliptin N-Acetyl Impurity. [Link]

-

Veeprho. (n.d.). Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0. [Link]

-

Allmpus. (n.d.). N-Acetyl Sitagliptin. [Link]

-

National Center for Biotechnology Information. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PubMed Central. [Link]

-

Quick Company. (n.d.). A Process For Preparing Sitagliptin Or Its Salt. [Link]

-

European Patent Office. (n.d.). Intermediates of Sitagliptin and Preparation Process Thereof. [Link]

-

The Pharma Innovation Journal. (2018). Sitagliptin: A literature review on analytical and bio-analytical methods. [Link]

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. allmpus.com [allmpus.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. rsc.org [rsc.org]

- 10. clearsynth.com [clearsynth.com]

- 11. thepharmajournal.com [thepharmajournal.com]

An In-Depth Technical Guide to the Biological Activity of N-Acetyl Sitagliptin: A Derivative and Key Impurity of Sitagliptin

Abstract

Sitagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a cornerstone therapy for type 2 diabetes mellitus. Its mechanism relies on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. N-Acetyl Sitagliptin is the N-acetylated derivative of the parent drug and is recognized as a principal characterized impurity in its manufacturing process. This guide provides a comprehensive technical overview of the known role and hypothesized biological activity of N-Acetyl Sitagliptin. Drawing from a deep understanding of Sitagliptin's structure-activity relationship (SAR), we will explore the predicted impact of N-acetylation on its DPP-4 inhibitory function. Furthermore, this document serves as a practical framework for researchers, outlining the definitive experimental protocols required to rigorously characterize the biological and pharmacological profile of this critical derivative.

The Incretin System and Sitagliptin: The Parent Compound

The Role of Incretins in Glucose Homeostasis

The incretin system is a fundamental component of glucose regulation. In response to nutrient intake, intestinal L-cells and K-cells secrete incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones act on pancreatic β-cells to potentiate glucose-dependent insulin secretion. Concurrently, GLP-1 suppresses glucagon secretion from pancreatic α-cells, which reduces hepatic glucose production. This dual action is critical for maintaining glycemic control, particularly in the postprandial state. However, the therapeutic utility of native incretins is limited by their extremely short half-life, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

Dipeptidyl Peptidase-4 (DPP-4) as a Therapeutic Target

DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position. Its action on GLP-1 and GIP renders them inactive, thus terminating their insulinotropic effects. The inhibition of DPP-4 has therefore emerged as a highly effective therapeutic strategy for type 2 diabetes. By blocking DPP-4, the half-life of active GLP-1 and GIP is extended, leading to prolonged and enhanced glycemic control.

Sitagliptin: A Potent and Selective DPP-4 Inhibitor

Sitagliptin was the first DPP-4 inhibitor to be approved for clinical use. It functions as a competitive, reversible inhibitor of the DPP-4 enzyme. This inhibition leads to a two- to three-fold increase in circulating active GLP-1 and GIP levels following a meal. The clinical result is a significant reduction in glycated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions in patients with type 2 diabetes, with a low risk of hypoglycemia and no associated weight gain.

N-Acetyl Sitagliptin: A Primary Derivative and Process Impurity

Chemical Profile and Formation

N-Acetyl Sitagliptin is a derivative of Sitagliptin where the primary amine group of the β-amino acid moiety is acetylated. This compound is a known impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). Its presence and quantity are critical parameters monitored during quality control to ensure the purity and safety of the final drug product.

| Property | Sitagliptin | N-Acetyl Sitagliptin |

| Molecular Formula | C₁₆H₁₅F₆N₅O | C₁₈H₁₇F₆N₅O₂ |

| Molecular Weight | 407.32 g/mol | 449.35 g/mol |

| Key Structural Difference | Free primary amine (-NH₂) | Acetylated amine (-NHCOCH₃) |

Application as an Analytical Standard

Due to its role as a process impurity, highly purified N-Acetyl Sitagliptin serves as an essential reference standard for analytical method development and validation in pharmaceutical quality assurance. Furthermore, its isotopically labeled form, N-Acetyl Sitagliptin-d3, is a crucial internal standard for quantifying Sitagliptin levels in complex biological matrices during pharmacokinetic and metabolic studies.

Hypothesized Biological Activity Based on Structure-Activity Relationship (SAR)

The primary amine of Sitagliptin is a critical pharmacophoric feature essential for its high-affinity binding to the DPP-4 enzyme. This positively charged group forms a key ionic interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 subsite of the DPP-4 active site. The acetylation of this amine in N-Acetyl Sitagliptin introduces a neutral amide moiety.

Central Hypothesis: The N-acetylation neutralizes the positive charge and introduces steric bulk, which is predicted to severely disrupt or completely abolish the compound's ability to bind to the DPP-4 active site. Consequently, N-Acetyl Sitagliptin is expected to exhibit significantly diminished or no DPP-4 inhibitory activity compared to the parent Sitagliptin molecule.

Experimental Framework for Characterizing Biological Activity

To empirically validate the hypothesized lack of activity and fully characterize N-Acetyl Sitagliptin, a systematic experimental approach is required. The following protocols provide a self-validating system to determine its biological profile.

In Vitro DPP-4 Enzyme Inhibition Assay

Causality Behind Experimental Choice: This is the most direct method to test the central hypothesis. By measuring the direct interaction between the compound and the purified target enzyme, we can definitively quantify its inhibitory potency (or lack thereof) and directly compare it to Sitagliptin. A fluorescence-based assay is chosen for its high sensitivity, throughput, and reproducibility.

Mandatory Visualization: Incretin Signaling & DPP-4 Inhibition

Caption: The incretin pathway and the mechanism of Sitagliptin.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

DPP-4 Assay Buffer (1X): Prepare a buffer of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA. Store at 4°C.

-

DPP-4 Enzyme: Reconstitute human recombinant DPP-4 enzyme in the 1X Assay Buffer to a working concentration (e.g., 1 ng/µL). Keep on ice.

-

Substrate Solution: Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC) in DMSO. Dilute to a working concentration (e.g., 100 µM) in 1X Assay Buffer just before use.

-

Test Compounds: Prepare 10 mM stock solutions of Sitagliptin (positive control) and N-Acetyl Sitagliptin in DMSO. Create a 10-point serial dilution series for each compound in 1X Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 30 µL of 1X Assay Buffer to all wells.

-

Add 10 µL of the diluted test compounds (N-Acetyl Sitagliptin) or control compounds (Sitagliptin for inhibition, buffer for 100% activity) to their respective wells.

-

Add 10 µL of the diluted DPP-4 enzyme solution to all wells except for the "no enzyme" blank wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from the "no enzyme" wells.

-

Calculate the percent inhibition for each concentration relative to the "100% activity" control wells.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Outcome & Data Presentation:

| Compound | Target | Assay Type | Predicted IC₅₀ (nM) |

| Sitagliptin | DPP-4 | Fluorescence-based | ~20-50 nM |

| N-Acetyl Sitagliptin | DPP-4 | Fluorescence-based | >100,000 nM or Not Active |

Cellular Assays for GLP-1 Secretion

Causality Behind Experimental Choice: While direct enzyme inhibition is the primary question, it is prudent to investigate potential secondary or unexpected effects. A study has shown that Sitagliptin may have direct, DPP-4-independent effects on L-cells, stimulating GLP-1 secretion. This assay will determine if N-Acetyl Sitagliptin shares this activity, providing a more complete biological picture.

Mandatory Visualization: DPP-4 Inhibition Assay Workflow

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Detailed Experimental Protocol:

-

Cell Culture:

-

Culture murine GLUTag or human NCI-H716 intestinal L-cells under standard conditions (e.g., DMEM with high glucose, 10% FBS, antibiotics).

-

Seed cells in 24-well plates and grow to ~80-90% confluency.

-

-

Secretion Assay:

-

Wash cells twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA).

-

Pre-incubate cells in the basal buffer for 1 hour at 37°C.

-

Replace the buffer with fresh buffer containing the test compounds (N-Acetyl Sitagliptin, Sitagliptin) at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant from each well.

-

-

Quantification of GLP-1:

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of total GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted GLP-1 concentration to the total protein content of the cells in each well.

-

Compare the GLP-1 secretion in compound-treated wells to the vehicle control to determine if there is a statistically significant increase.

-

Summary and Future Directions

N-Acetyl Sitagliptin is primarily recognized as an analytical standard for the quality control of Sitagliptin. Based on a fundamental understanding of Sitagliptin's structure-activity relationship, it is strongly hypothesized that N-Acetyl Sitagliptin lacks significant DPP-4 inhibitory activity due to the modification of its essential primary amine.

The experimental framework detailed in this guide provides the necessary protocols to definitively test this hypothesis. Confirmation of its biological inertness at the DPP-4 enzyme is crucial for establishing safe limits for its presence as an impurity in the final Sitagliptin drug product. Future investigations should focus on a full impurity profile, assessing not only the primary target but also potential off-target activities and the metabolic fate of N-Acetyl Sitagliptin to ensure a complete understanding of its pharmacological profile.

References

-

Ishii, H., et al. (2013). Effects of sitagliptin beyond glycemic control: focus on quality of life. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 83–89. [Link]

-

Wikipedia. (2024). Sitagliptin. [Link]

-

de Cássia-Alves, M., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Biochimie, 194, 43-50. [Link]

-

Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747656. [Link]

-

Zaragoza, C., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (146), 59424. [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

-

U.S. Food and Drug Administration. (2006). Clinical Pharmacology Biopharmaceutics Review(s) for Januvia (sitagliptin). [Link]

-

Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688. [Link]